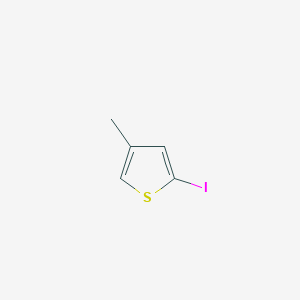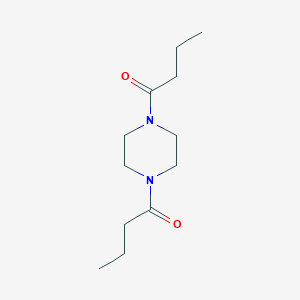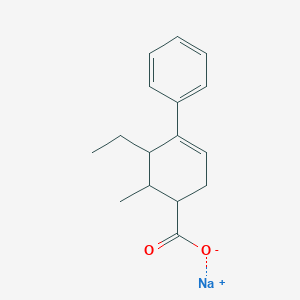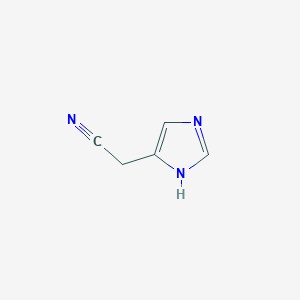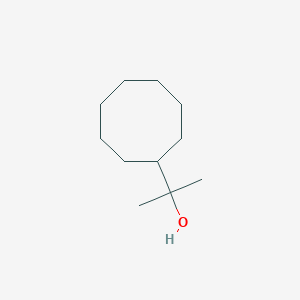
2-cyclooctylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclooctylpropan-2-ol is an organic compound with the molecular formula C11H22O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. The compound features a cyclooctyl group, an eight-membered carbon ring, attached to a propanol moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-cyclooctylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows:
Formation of the Grignard reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium in anhydrous ether.
Grignard reaction: Cyclooctanone is reacted with the Grignard reagent to form an intermediate alkoxide.
Hydrolysis: The intermediate is hydrolyzed with water or dilute acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments. The final product is purified through distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclooctylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Cyclooctyl methyl ketone or cyclooctyl acetic acid.
Reduction: Cyclooctyl propane.
Substitution: Cyclooctyl methyl chloride or bromide.
Applications De Recherche Scientifique
2-cyclooctylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving membrane biology due to its amphiphilic nature.
Industry: The compound is used in the manufacture of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-cyclooctylpropan-2-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and interaction with other molecules. In biological systems, the compound’s amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
2-cyclooctylpropan-2-ol can be compared with other tertiary alcohols, such as:
2-Cyclohexyl-2-propanol: Similar structure but with a six-membered ring, leading to different steric and electronic properties.
2-Cyclobutyl-2-propanol: Features a four-membered ring, resulting in higher ring strain and different reactivity.
2-Phenyl-2-propanol: Contains a phenyl group instead of a cycloalkyl group, affecting its aromaticity and reactivity.
The uniqueness of this compound lies in its eight-membered ring, which imparts distinct steric and electronic characteristics, influencing its chemical behavior and applications.
Propriétés
Numéro CAS |
16624-06-9 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2-cyclooctylpropan-2-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,12)10-8-6-4-3-5-7-9-10/h10,12H,3-9H2,1-2H3 |
Clé InChI |
SSIKICQJPUCGEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCCCCCC1)O |
SMILES canonique |
CC(C)(C1CCCCCCC1)O |
| 16624-06-9 | |
Synonymes |
α,α-Dimethylcyclooctanemethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


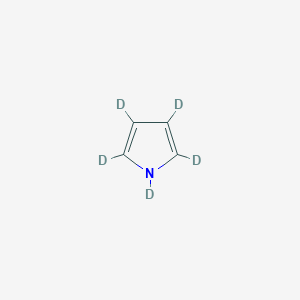
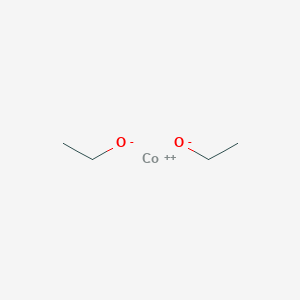
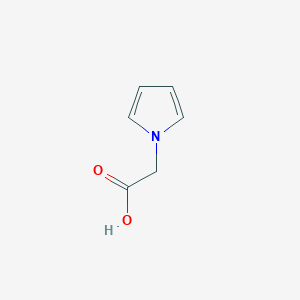
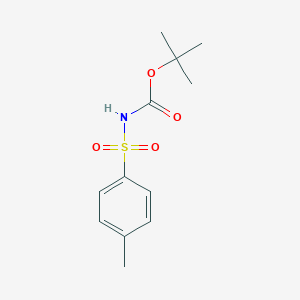
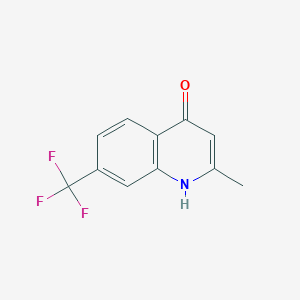
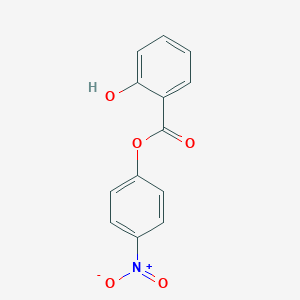
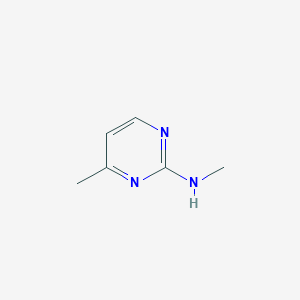
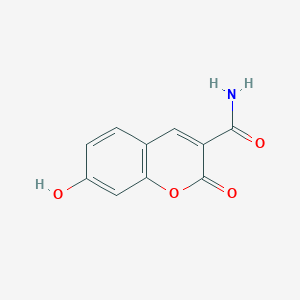
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
